molecular formula C15H29NO3 B2367510 Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate CAS No. 191725-50-5

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

Cat. No.: B2367510
CAS No.: 191725-50-5
M. Wt: 271.401
InChI Key: DCIQIRHJTHCWLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butyl group, a hydroxypentyl chain, and a carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQIRHJTHCWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191725-50-5
Record name tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-hydroxypentyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases and conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the hydroxypentyl chain and the tert-butyl group imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a tert-butyl ester and a hydroxypentyl side chain. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-hydroxypentanol under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits strong antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium at low concentrations (0.78-3.125 μg/mL), comparable to standard antibiotics like vancomycin .

Pathogen Minimum Inhibitory Concentration (MIC)
MRSA0.78 - 3.125 μg/mL
Vancomycin-resistant E. faecium0.78 - 3.125 μg/mL

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for bacterial growth and cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Case Studies

Several case studies have documented the effectiveness of this compound in laboratory settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of MRSA in vitro, suggesting its potential application in treating resistant bacterial infections.
  • Evaluation in Cancer Models : Research involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induction of apoptotic markers, indicating its potential as a novel anticancer agent.

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